1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of benzyl and dichloro substituents at specific positions on the ring system imparts unique chemical and biological properties to this compound .
Preparation Methods
The synthesis of 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . This method, however, often results in low yields. Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which generally provides higher yields .
Chemical Reactions Analysis
1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 1-Benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine
- 1-Benzyl-6-chloro-1H-pyrazolo[3,4-b]pyridine
- 1-Benzyl-4,6-dibromo-1H-pyrazolo[3,4-b]pyridine
These compounds share a similar core structure but differ in the nature and position of substituents. The presence of different substituents can significantly alter their chemical reactivity and biological activity, making each compound unique .
Properties
Molecular Formula |
C13H9Cl2N3 |
---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
1-benzyl-4,6-dichloropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H9Cl2N3/c14-11-6-12(15)17-13-10(11)7-16-18(13)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
IVZOCQJLUYUREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC(=N3)Cl)Cl |
Origin of Product |
United States |
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